molecular formula C19H17ClFN3O4S B2470440 7-chloro-1-(4-fluorobenzyl)-3-(morpholinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione CAS No. 1251574-63-6

7-chloro-1-(4-fluorobenzyl)-3-(morpholinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione

Cat. No. B2470440
CAS RN: 1251574-63-6
M. Wt: 437.87
InChI Key: WBEQOQDUVZMCFC-UHFFFAOYSA-N
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Description

7-chloro-1-(4-fluorobenzyl)-3-(morpholinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione is a useful research compound. Its molecular formula is C19H17ClFN3O4S and its molecular weight is 437.87. The purity is usually 95%.
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Scientific Research Applications

Potassium Channel Openers and Insulin Secretion Inhibitors

Compounds related to this chemical structure, specifically 3-alkylamino-4H-1,2,4-benzothiadiazine 1,1-dioxides, have been shown to act as ATP-sensitive potassium channel openers. They have been studied for their effect on rat pancreatic islets and rat aorta rings, indicating their potential in modulating insulin secretion and vascular muscle relaxation (de Tullio et al., 2005).

Antibacterial Activity

Derivatives containing fluoroindole structures have been synthesized and evaluated for their antibacterial activity. This includes testing against Gram-positive and Gram-negative bacteria, such as Staphylococcus albus and Escherichia coli (Joshi et al., 1981).

Larvicidal Activity

Certain derivatives, specifically pyrimidine-linked morpholinophenyl derivatives, have shown significant larvicidal activity. This activity was observed against third instar larvae, indicating potential applications in pest control (Gorle et al., 2016).

Gastrokinetic Agents

Research into benzamides with a substituted 2-(aminomethyl)morpholine group, including compounds similar to the queried structure, has shown potential as gastrokinetic agents. These compounds were evaluated for their effect on gastric emptying, comparing favorably with existing treatments like cisapride and metoclopramide (Kato et al., 1991).

Antitumor Agents

Sulfonamide derivatives containing fluorine elements have been designed and synthesized as potential antitumor agents. These compounds showed promising antitumor activity with low toxicity, indicating their potential in cancer treatment (Huang et al., 2001).

Synthesis of Antimicrobial Agents

Compounds structurally related to the queried chemical have been synthesized for their antimicrobial properties. These include benzothiazines with antimicrobial potential, suggesting applications in combating microbial infections (Rathore & Kumar, 2006).

Cognitive Enhancers

Derivatives of benzothiadiazine have been studied for their role as cognitive enhancers. These compounds act as positive allosteric modulators of AMPA receptors and show potential for oral administration to enhance cognitive functions (Francotte et al., 2010).

properties

IUPAC Name

[7-chloro-1-[(4-fluorophenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3O4S/c20-14-3-6-17-16(11-14)24(12-13-1-4-15(21)5-2-13)22-18(29(17,26)27)19(25)23-7-9-28-10-8-23/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBEQOQDUVZMCFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=NN(C3=C(S2(=O)=O)C=CC(=C3)Cl)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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